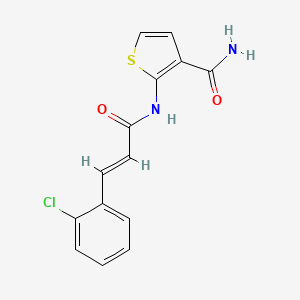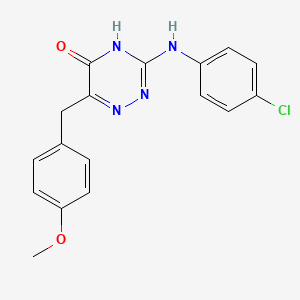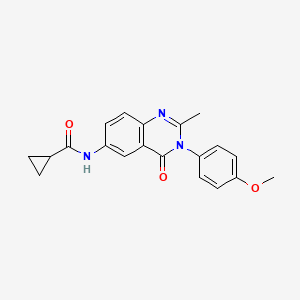![molecular formula C7H12FN B2623767 RAC-(1R,5R)-1-(FLUOROMETHYL)-3-AZABICYCLO[3.2.0]HEPTANE CAS No. 2307770-81-4](/img/structure/B2623767.png)
RAC-(1R,5R)-1-(FLUOROMETHYL)-3-AZABICYCLO[3.2.0]HEPTANE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RAC-(1R,5R)-1-(FLUOROMETHYL)-3-AZABICYCLO[3.2.0]HEPTANE: is a bicyclic compound that features a fluoromethyl group and an azabicyclo structure
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of RAC-(1R,5R)-1-(FLUOROMETHYL)-3-AZABICYCLO[3.2.0]HEPTANE typically involves the formation of the azabicyclo structure followed by the introduction of the fluoromethyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry and yield.
Industrial Production Methods: : Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities efficiently.
化学反应分析
Types of Reactions: : RAC-(1R,5R)-1-(FLUOROMETHYL)-3-AZABICYCLO[3.2.0]HEPTANE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines.
科学研究应用
Chemistry: : In chemistry, RAC-(1R,5R)-1-(FLUOROMETHYL)-3-AZABICYCLO[3.2.0]HEPTANE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: : In biology, this compound can be used to study the effects of fluoromethyl groups on biological activity. It may serve as a model compound for understanding the interactions between fluorinated molecules and biological systems.
Medicine: : In medicine, this compound may have potential applications as a pharmaceutical agent. Its unique structure could be exploited to develop new drugs with specific biological activities.
Industry: : In industry, this compound can be used in the development of new materials with unique properties. Its fluoromethyl group may impart desirable characteristics such as increased stability or reactivity.
作用机制
The mechanism by which RAC-(1R,5R)-1-(FLUOROMETHYL)-3-AZABICYCLO[3.2.0]HEPTANE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoromethyl group can influence the compound’s binding affinity and specificity, while the azabicyclo structure can affect its overall stability and reactivity.
相似化合物的比较
Similar Compounds: : Similar compounds include other azabicyclo structures and fluoromethyl-containing molecules. Examples include:
- RAC-(1R,5R)-2-AZABICYCLO[3.2.0]HEPTANE
- RAC-(1R,5R)-2-OXA-6-AZABICYCLO[3.2.0]HEPTANE
Uniqueness: : The uniqueness of RAC-(1R,5R)-1-(FLUOROMETHYL)-3-AZABICYCLO[3.2.0]HEPTANE lies in its combination of a fluoromethyl group with an azabicyclo structure. This combination imparts distinct chemical and physical properties that can be leveraged in various applications.
属性
IUPAC Name |
(1R,5R)-1-(fluoromethyl)-3-azabicyclo[3.2.0]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN/c8-4-7-2-1-6(7)3-9-5-7/h6,9H,1-5H2/t6-,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYDPWIXFDVONW-BQBZGAKWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CNC2)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@@H]1CNC2)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2623688.png)


![3-Cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2623697.png)

![Methyl 4-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2623699.png)
![(1S,2S,4R,5R)-4-Aminobicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride](/img/structure/B2623700.png)
![ethyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate](/img/structure/B2623701.png)



![(3aR,4R,6aS)-rel-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride](/img/structure/B2623707.png)
